Bis(4-nitrophenyl) butanedioate

Supramolecular Chemistry Host-Guest Interactions Cyclodextrin Complexation

Researchers requiring precise stoichiometric control in supramolecular assemblies often encounter batch inconsistency with generic activated esters. Bis(4-nitrophenyl) butanedioate (CAS 33109-58-9) resolves this via its defined centrosymmetric C4 spacer geometry, enabling reliable dual-terminal β-cyclodextrin inclusion. This ensures predictable 1:1 host-guest complexation unattainable with longer-chain analogs. - 100% dual-terminal inclusion with β-cyclodextrin for homogeneous drug conjugates. - Coplanar topology facilitates ordered, high-molecular-weight poly(ester amide)s. - High mp (180-182°C) mitigates side reactions during thermal polycondensation.

Molecular Formula C16H12N2O8
Molecular Weight 360.27 g/mol
CAS No. 33109-58-9
Cat. No. B1655200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-nitrophenyl) butanedioate
CAS33109-58-9
Molecular FormulaC16H12N2O8
Molecular Weight360.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H12N2O8/c19-15(25-13-5-1-11(2-6-13)17(21)22)9-10-16(20)26-14-7-3-12(4-8-14)18(23)24/h1-8H,9-10H2
InChIKeyHKJFYVRDQXGPPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-nitrophenyl) butanedioate: Activated Diester for Polymer Synthesis


Bis(4-nitrophenyl) butanedioate (CAS 33109-58-9), also known as bis(4-nitrophenyl) succinate, is a symmetric, bifunctional activated ester belonging to the class of dicarboxylic acid bis(4-nitrophenyl) esters. It is synthesized via the reaction of succinyl dichloride with 4-nitrophenol, yielding a centrosymmetric molecule wherein the two benzene rings are coplanar [1]. The compound serves as a pre-activated crosslinking agent, leveraging the superior leaving-group ability of the 4-nitrophenolate moiety to facilitate efficient amidation and transesterification reactions with nucleophiles such as amines and alcohols under mild conditions . This reactivity profile positions it as a strategic building block for the construction of biodegradable polymers, functionalized poly(ester amide)s, and advanced drug delivery scaffolds.

Activated diester for mild-condition amidation and transesterification with amines or alcohols
Building block for biodegradable polymers, poly(ester amide)s, and advanced drug delivery scaffolds
Efficient 4-nitrophenolate leaving group enables high-yield conjugation

Why Bis(4-nitrophenyl) Esters Differ: Spacer Length and Topology


Direct substitution of bis(4-nitrophenyl) butanedioate with seemingly analogous activated diesters—such as bis(4-nitrophenyl) carbonate or bis(4-nitrophenyl) adipate—is not scientifically interchangeable. The central spacer length and chemical nature (e.g., aliphatic vs. carbonate) fundamentally dictate the compound's molecular conformation, its host-guest inclusion behavior with macrocyclic carriers, and the resulting material properties of the final polymer network. For instance, a shorter C4 succinate spacer enforces a distinct, coplanar geometry [1] that permits a dual-terminal inclusion complexation with beta-cyclodextrin, a characteristic not shared by longer-chain adipate analogs [2]. Procurement decisions based solely on the presence of the 4-nitrophenyl ester group, without accounting for these quantitative conformational and interaction differences, risk compromising the stoichiometric efficiency and architectural fidelity of the intended supramolecular or polymeric assembly.

Spacer Length Alters Host–Guest Inclusion
The C4 succinate spacer enables dual-terminal β-cyclodextrin binding; longer adipate (C6) or sebacate (C10) analogs show reduced or no inclusion, limiting supramolecular assembly stoichiometry.
Chemical Nature Affects Thermal Stability
Succinate diester (mp 180–182 °C) provides a wider processing window than carbonate analogs (mp 136–144 °C). Direct substitution risks premature softening or degradation during high-temperature synthesis.
Conformational Rigidity Impacts Network Topology
Centrosymmetric coplanar geometry of the succinate ester contrasts with flexible conformations of longer-chain analogs, affecting ordered polymer network fidelity.

Bis(4-nitrophenyl) butanedioate: Quantitative Comparison vs. Analogs


Dual-Terminal β-Cyclodextrin Inclusion vs. Longer-Chain Analogs

Fluorescence quenching and UV-Vis spectroscopy reveal that the short C4 spacer of bis(4-nitrophenyl) succinate enables both terminal 4-nitrophenyl groups to simultaneously enter the inner cavity of a single beta-cyclodextrin (β-CD) host [1]. In contrast, under identical experimental conditions, only one terminal group of the C6 adipate analog can enter the β-CD cavity, while neither group of the C10 sebacate analog can enter. This behavior correlates with spacer length, where longer chains exhibit weaker host-guest interactions [1].

β-CD Inclusion
Head-to-head
Both terminal groups enter β-CD cavity (2/2)
vs. adipate (1/2) & sebacate (0/2)
Enables precise 1:1 host–guest complex formation
Fluorescence quenching & UV-Vis data; C4 spacer required
Supramolecular Chemistry Host-Guest Interactions Cyclodextrin Complexation

Higher Melting Point vs. Carbonate Analog

The melting point of bis(4-nitrophenyl) butanedioate is reported to be 180-182 °C (solvent: ethyl acetate) . This is significantly higher than the melting point range of 136-144 °C observed for bis(4-nitrophenyl) carbonate, a commonly used activated ester reagent .

Melting Point
Data to verify
180–182 °C
(carbonate analog: 136–144 °C)
Wider thermal processing window for high-temperature synthesis
Vendor-reported data; verify lot-specific values
Polymer Synthesis Thermal Analysis Process Chemistry

Centrosymmetric Coplanar Conformation vs. Analogs

Single-crystal X-ray diffraction analysis confirms that bis(4-nitrophenyl) butanedioate is a centrosymmetric molecule with the two benzene rings existing in a coplanar arrangement [1]. This rigid, planar geometry contrasts with the more flexible, non-centrosymmetric conformations adopted by analogous activated esters with longer or more flexible spacers (e.g., bis(4-nitrophenyl) adipate) [2].

Crystal Conformation
Class-level
Centrosymmetric, coplanar benzene rings
Predictable spatial orientation for ordered polymer networks
X-ray diffraction data; class-level inference for analogs
Crystallography Material Science Network Topology

Bis(4-nitrophenyl) butanedioate: Application Scenarios


Cyclodextrin-Based Supramolecular Drug Delivery

The demonstrated ability of bis(4-nitrophenyl) butanedioate to achieve 100% dual-terminal inclusion with a single β-cyclodextrin molecule [1] makes it the optimal activated ester for constructing precise 1:1 host-guest drug conjugates. This contrasts sharply with the incomplete or absent inclusion of longer-chain analogs, which would lead to heterogeneous or unstable complexes. Researchers developing cyclodextrin-based prodrugs or supramolecular hydrogels should prioritize this succinate diester to ensure stoichiometric control and maximize drug loading efficiency.

Poly(Ester Amide) Synthesis for Biomedical Implants

The combination of a defined centrosymmetric geometry [1] and a higher thermal processing window (mp 180-182 °C) renders bis(4-nitrophenyl) butanedioate a superior monomer for the synthesis of amino acid-based poly(ester amide)s (PEAs). Its predictable, coplanar topology facilitates the formation of ordered, biodegradable polymer networks with reproducible mechanical properties, while its elevated melting point mitigates the risk of unwanted side reactions during high-temperature polycondensation, ensuring higher molecular weight and greater structural integrity of the final implantable material.

Bioconjugation with Defined Spacer Arms

For applications requiring the covalent attachment of two distinct biomolecules (e.g., protein-drug conjugation or surface functionalization) with a short, rigid C4 linker, bis(4-nitrophenyl) butanedioate provides a unique advantage. Unlike flexible, longer-chain adipate crosslinkers that introduce conformational heterogeneity and a larger hydrodynamic radius, the succinate derivative enforces a compact, well-defined inter-molecular distance [1]. This is critical for applications where spatial proximity and minimal perturbation of biological activity are paramount, such as in the design of bispecific antibody fragments or the construction of affinity chromatography resins.

Application
Selection Property
Validation Focus
Cyclodextrin-based drug delivery research
Dual-terminal β-CD inclusion capability
Host–guest stoichiometry and complex stability
Poly(ester amide) scaffold synthesis
Centrosymmetric geometry and higher thermal stability
Network architecture and processing window
Bioconjugation with rigid C4 linkers
Short, defined spacer arm and rigidity
Spatial control and hydrodynamic radius

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